5,6-Dibromo-benzo[d]isoxazol-3-ol
Description
Properties
Molecular Formula |
C7H3Br2NO2 |
|---|---|
Molecular Weight |
292.91 g/mol |
IUPAC Name |
5,6-dibromo-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H3Br2NO2/c8-4-1-3-6(2-5(4)9)12-10-7(3)11/h1-2H,(H,10,11) |
InChI Key |
NKMPRWFJFAHYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)ONC2=O |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 5,6 Dibromo Benzo D Isoxazol 3 Ol and Its Functionalized Analogs
Direct Synthesis of 5,6-Dibromo-benzo[d]isoxazol-3-ol
The direct synthesis of 5,6-Dibromo-benzo[d]isoxazol-3-ol typically involves the electrophilic bromination of the parent benzo[d]isoxazol-3-ol (B1209928) molecule. This approach leverages the inherent reactivity of the benzene (B151609) ring, which is activated by the hydroxyl group and the fused isoxazole (B147169) system. A general procedure for such a transformation involves reacting the benzo[d]isoxazol-3-ol precursor with a suitable brominating agent in a solvent like glacial acetic acid. google.com The precise control of reaction conditions is crucial to achieve the desired disubstituted product.
Regioselective Bromination Techniques
Achieving the specific 5,6-dibromo substitution pattern requires careful selection of regioselective bromination techniques. Electrophilic aromatic bromination is the most common method for preparing aryl bromides and is a central focus in synthetic chemistry. nih.gov
Several methods can be employed to control the position of bromination on an aromatic ring:
N-Bromosuccinimide (NBS): NBS is a widely used reagent for electrophilic aromatic bromination, often in polar solvents like acetonitrile (B52724). nih.gov The reaction temperature can influence selectivity; lower temperatures often lead to higher positional selectivity. nih.gov
Bromide/Bromate (B103136) Couple: An alternative, environmentally conscious method utilizes a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium. This system generates bromine in situ and has been shown to be effective for regioselective bromine substitution under ambient conditions. rsc.org
Molecular Bromine: The use of molecular bromine (Br₂) can also be tailored for selective bromination. The choice of solvent and reaction conditions is critical to control the reaction and avoid the formation of multiple isomers. gla.ac.uk
The synthesis of 5,6-Dibromo-benzo[d]isoxazol-3-ol would likely proceed via a two-step bromination. The first bromine atom would preferentially add to the 6-position due to the strong directing effect of the 3-hydroxyl group. The introduction of the first electron-withdrawing bromine atom would deactivate the ring, making the second bromination require more forcing conditions to substitute at the 5-position.
Table 1: Comparison of Selected Regioselective Bromination Reagents
General Synthetic Approaches to the Benzo[d]isoxazol-3-ol Core
The construction of the fundamental benzo[d]isoxazol-3-ol ring system is a prerequisite for subsequent functionalization, such as bromination. Several synthetic routes have been developed, with cyclization reactions being the most prominent. google.comorganic-chemistry.org
Cyclization Reactions for Benzo[d]isoxazole Formation
The formation of the fused heterocyclic ring is typically achieved through reactions that create the N-O bond and close the five-membered isoxazole ring onto the benzene core.
A powerful and modern strategy for synthesizing the 1,2-benzisoxazole (B1199462) scaffold is the 1,3-dipolar cycloaddition of a nitrile oxide with a benzyne (B1209423). thieme-connect.comthieme-connect.com A significant advantage of this method is that both highly reactive intermediates can be generated simultaneously in situ, leading to cleaner reactions and higher yields compared to methods where one intermediate is pre-formed. thieme-connect.comrsc.org
Key features of this approach include:
In Situ Generation: Benzyne is often generated from precursors like ortho-(trimethylsilyl)aryl triflates using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.comrsc.orgnih.gov Nitrile oxides are typically formed from hydroximoyl chlorides or α-chloro oximes with a base. thieme-connect.comthieme-connect.com
Reaction Conditions: The simultaneous generation of both reactive partners is crucial for efficiency. rsc.org TBAF can serve as both the fluoride source for benzyne generation and the base for nitrile oxide formation. thieme-connect.com Microwave heating has also been shown to be highly beneficial, potentially by matching the rates of formation of the two reactive intermediates. thieme-connect.com
Scope: The reaction is tolerant of both electron-rich and electron-poor substituents on the nitrile oxide precursor, allowing for the synthesis of a diverse range of 3-substituted benzisoxazoles. thieme-connect.comnih.gov
Intramolecular condensation reactions provide an alternative and more classical pathway to the benzo[d]isoxazole core. These methods typically involve the cyclization of a pre-functionalized benzene derivative. A common strategy involves the cyclization of ortho-hydroxyaryl ketoximes. organic-chemistry.org In a divergent synthesis approach, readily accessible ortho-hydroxyaryl N-H ketimines can be converted to a common N-Cl imine intermediate. Under anhydrous conditions, this intermediate undergoes N-O bond formation to yield the 3-substituted benzisoxazole. organic-chemistry.org
Another related method involves the partial reduction of ortho-nitrobenzoates to the corresponding hydroxylamines, followed by a base-mediated cyclization to form a benzisoxazolone. nih.gov While this produces an isomeric structure (2,1-benzisoxazolone), it exemplifies the principle of intramolecular cyclization to form a benzo-fused isoxazole system. nih.gov
Table 2: List of Mentioned Chemical Compounds
Precursor Synthesis and Functionalization
The synthesis of 5,6-Dibromo-benzo[d]isoxazol-3-ol and its functionalized analogs relies on the careful construction of key precursors. The functionalization of these precursors is critical for introducing chemical diversity and modulating the properties of the final compounds.
A common strategy for accessing the benzo[d]isoxazole core involves the cyclization of appropriately substituted aromatic compounds. For instance, the synthesis of benzo[d]isoxazol-3-yl-methanesulfonic acid, an intermediate for the anticonvulsant zonisamide (B549257), can be achieved from 3-bromomethyl-benzo[d]isoxazole through sulfonation. google.com This highlights the importance of precursors with reactive handles, such as a bromomethyl group, that allow for further chemical transformations.
Another key precursor approach involves the use of substituted phenyl rings that are pre-functionalized with nitrogen and/or sulfur atoms. arkat-usa.org For example, 2-mercaptobenzamides can undergo intramolecular oxidative dehydrogenative cyclization to yield benzo[d]isothiazol-3(2H)-ones, a class of compounds structurally related to benzo[d]isoxazol-3-ols. mdpi.com This methodology can be adapted for the synthesis of benzo[d]isoxazol-3-ols by using the corresponding 2-hydroxybenzamide precursors.
Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex scaffolds from simple starting materials in a single step. nih.gov While not directly reported for 5,6-Dibromo-benzo[d]isoxazol-3-ol, the principles of MCRs could be applied to construct highly functionalized precursors by combining, for example, a dibrominated phenol, an aldehyde, and an amine in a one-pot synthesis. This approach would rapidly generate a library of diverse precursors for further elaboration into the target benzo[d]isoxazole derivatives.
Derivatization Strategies for Analog Libraries
The generation of analog libraries is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. Various derivatization strategies can be employed to modify the 5,6-Dibromo-benzo[d]isoxazol-3-ol core and create a diverse set of analogs.
Post-Synthetic Modification of the Benzo[d]isoxazol-3-ol Core
Once the 5,6-Dibromo-benzo[d]isoxazol-3-ol core is synthesized, post-synthetic modifications can be introduced at various positions. The hydroxyl group at the 3-position is a key site for derivatization. It can undergo reactions such as O-alkylation or O-acylation to introduce a variety of substituents. Additionally, the bromine atoms on the benzene ring can be subjected to substitution reactions, although this may require harsh conditions.
A more versatile approach is "skeletal editing," which allows for the precise modification of the core structure of a molecule at a late stage of the synthesis. researchgate.net This can involve atom swapping, insertion, or deletion to create novel scaffolds. For example, a benzo[d]isoxazole could potentially be converted to a benzimidazole (B57391) or benzoxazole (B165842), enabling significant structural diversification. researchgate.net
Modular Synthesis for Scaffold Diversity
Modular synthesis involves the assembly of complex molecules from pre-functionalized building blocks. This approach is highly amenable to the creation of diverse analog libraries. For the synthesis of benzo[d]isoxazole analogs, a modular strategy could involve the reaction of different substituted 2-halobenzonitriles with various nucleophiles to generate a range of precursors. These precursors can then be cyclized to form the desired benzo[d]isoxazole core with diverse substitution patterns.
For instance, a series of 3-amino-benzo[d]isoxazoles were synthesized by incorporating a N,N'-diphenyl urea (B33335) moiety at the 4-position, leading to potent inhibitors of receptor tyrosine kinases. nih.gov This demonstrates the power of a modular approach where different amine-containing fragments can be coupled to the benzo[d]isoxazole scaffold to explore SAR.
Hybrid Molecule Construction Incorporating Benzo[d]isoxazol-3-ol
Hybrid molecule construction involves combining the benzo[d]isoxazol-3-ol scaffold with other pharmacologically active moieties to create new chemical entities with potentially synergistic or novel biological activities. nih.govrsc.org This strategy has been successfully employed to develop new anticonvulsant agents by linking the benzo[d]isoxazole core with a pyrrolidine-2,5-dione moiety. nih.gov
Another example is the synthesis of hybrid molecules between benzenesulfonamides and 2-amino-benzo[d]isothiazol-3-ones, which have shown antimicrobial properties. nih.gov Similarly, benzo[d]isoxazole-triazole hybrids have been synthesized and identified as potent α-glucosidase inhibitors. nih.gov These examples underscore the potential of creating hybrid molecules to access new areas of chemical space and discover compounds with unique therapeutic profiles. A series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-diones were prepared and evaluated for their anticonvulsant activities. nih.gov
Catalytic Methods in Benzo[d]isoxazol-3-ol Synthesis
Catalytic methods have revolutionized organic synthesis by providing efficient and selective routes to complex molecules. The synthesis of benzo[d]isoxazol-3-ols and their analogs has also benefited from the development of novel catalytic systems.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can be utilized in the synthesis of benzo[d]isoxazole derivatives to introduce a wide range of functional groups. For example, palladium-catalyzed reactions are well-established for aryl-aryl and aryl-heteroatom bond formation and have been used in the total synthesis of complex natural products containing the benzo[d] nih.govdioxole structure, a related scaffold. rsc.org
Copper-catalyzed reactions have also been employed for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and a sulfur source. mdpi.com This type of cascade reaction, involving C–S bond formation followed by N–S bond cyclization, could be adapted for the synthesis of benzo[d]isoxazol-3-ols using an oxygen source. mdpi.com Rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur has also been reported for the synthesis of benzo[d]isothiazoles, showcasing another potential catalytic route. arkat-usa.org
The development of new catalytic systems, including the use of heterogeneous catalysts like tetra-substituted sulfonated cobalt phthalocyanine, offers advantages such as easier product purification and catalyst recycling. mdpi.com These advancements in catalytic methods will undoubtedly continue to drive the efficient and diverse synthesis of 5,6-Dibromo-benzo[d]isoxazol-3-ol and its functionalized analogs for various applications.
Organocatalysis in Benzo[d]isoxazole Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, offering an alternative to metal-based catalysts. researchgate.netnih.gov This approach often provides milder reaction conditions, high levels of stereoselectivity, and a reduced risk of toxic metal contamination in the final products. nih.govrsc.org While direct organocatalytic methods for the synthesis of 5,6-Dibromo-benzo[d]isoxazol-3-ol are not extensively documented, the principles of organocatalysis have been successfully applied to the synthesis of the broader isoxazole and fused isoxazole families. These strategies can be conceptually extended to the target molecule.
A key strategy in isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with a dipolarophile. nih.govrsc.org Organocatalysts can play a crucial role in promoting this reaction under metal-free conditions. For instance, amine-based catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to facilitate the regioselective synthesis of 3,5-disubstituted isoxazoles and isoxazolines from aldoximes. rsc.org This method is notable for its efficiency and tolerance of functional groups, including unprotected phenolic hydroxyls. rsc.org Another example involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the one-pot cascade reaction of aromatic aldehydes and ethyl nitroacetate (B1208598) in water under ultrasonication to form isoxazole derivatives. nih.gov
The application of organocatalysis to the synthesis of the benzo[d]isoxazole core often involves intramolecular cyclization reactions. For instance, Brønsted acidic carbonaceous materials, derived from sources like rice husk, have been employed as efficient and recyclable catalysts for the intramolecular cyclization to form benzo[a]carbazole derivatives, a strategy that could be adapted for benzo[d]isoxazole synthesis. rsc.org The acidic sites on these catalysts promote the necessary bond formations under solvent-free conditions. rsc.org
The following table summarizes representative examples of organocatalytic methods applied to the synthesis of isoxazole and related heterocyclic scaffolds, which could serve as a basis for developing a synthesis for 5,6-Dibromo-benzo[d]isoxazol-3-ol.
| Catalyst | Reactants | Product | Conditions | Yield (%) | Reference |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aldoximes and Alkenes/Alkynes | 3,5-Disubstituted Isoxazoles/Isoxazolines | Metal-free, room temperature | High | rsc.org |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%) | Aromatic aldehyde, Ethyl nitroacetate | Isoxazole derivatives | Water, 80 °C, 24 h, Ultrasonication | Good | nih.gov |
| Itaconic acid | Multicomponent reaction | 4H-Isoxazol-5-ones | Water, Ambient temperature, Ultrasonication | Good | researchgate.net |
| Brønsted acidic carbonaceous material (AC-SO3H) | 3-Cyanoacetamide pyrrole | Benzo[a]carbazole | 240 °C, 2 h, Solvent-free | 73 | rsc.org |
Green Chemistry Approaches and Sustainable Synthesis Protocols
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes in the pharmaceutical industry. nih.govrsc.org For the synthesis of 5,6-Dibromo-benzo[d]isoxazol-3-ol and its analogs, green chemistry approaches offer significant advantages in terms of environmental impact, safety, and cost-effectiveness. Key strategies include the use of microwave irradiation, sustainable solvents, and metal-free reaction conditions. nih.govrsc.org
Microwave-assisted synthesis has proven to be a particularly effective green technique for the synthesis of isoxazole and benzo[d]isoxazole derivatives. nih.govnih.gov Microwave heating can dramatically reduce reaction times, improve yields, and enhance selectivity compared to conventional heating methods. nih.govresearchgate.net For example, the synthesis of 3-substituted bis-isoxazole ethers has been efficiently achieved under microwave irradiation in a catalyst-free 1,3-dipolar cycloaddition reaction. nih.gov Similarly, various isoxazole derivatives have been synthesized from chalcones using microwave irradiation, following a green chemistry protocol. nih.gov The use of microwave energy in these syntheses often allows for solvent-free conditions or the use of environmentally benign solvents like water or ethanol. nih.govnih.gov
The development of metal-free synthetic routes is another cornerstone of green chemistry in this context. nih.govrsc.org Traditional methods for isoxazole synthesis often rely on metal catalysts such as copper or ruthenium, which can be costly, toxic, and difficult to remove from the final product. nih.govrsc.org Metal-free alternatives, such as those employing organocatalysts or hypervalent iodine reagents, offer a more sustainable approach. nih.govmdpi.com For instance, the intramolecular cycloaddition of aldoximes to form fused isoxazoles can be catalyzed by hypervalent iodine compounds, which are known for their low toxicity and environmental friendliness. mdpi.com
Furthermore, the use of sustainable solvents is a critical aspect of green synthesis. Water has been successfully employed as a solvent in the TEMPO-catalyzed synthesis of 3,5-disubstituted isoxazoles from nitroacetates and alkynes. rsc.org One-pot syntheses, which combine multiple reaction steps into a single operation, also contribute to the greenness of a process by reducing solvent usage and waste generation. A one-pot method for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, aldehydes, and hydroxylamine (B1172632) has been developed, showcasing a practical and efficient approach. organic-chemistry.org
The following table presents a selection of green chemistry protocols for the synthesis of isoxazole and benzo[d]isoxazole derivatives, illustrating the potential for developing a sustainable synthesis of 5,6-Dibromo-benzo[d]isoxazol-3-ol.
| Green Approach | Reactants | Product | Conditions | Yield (%) | Reference |
| Microwave-assisted synthesis | Chalcones, Hydroxylamine hydrochloride | Isoxazole derivatives | Microwave irradiation | High | nih.gov |
| Microwave-assisted synthesis | 3-Substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles, (Z)-2-chloro-N-hydroxynicotinimidoyl chloride | 3-Substituted bis-isoxazole ethers | NaHCO3, THF/water, Catalyst-free, Microwave | 31-92 | nih.gov |
| Metal-free synthesis (Organocatalysis) | Aromatic aldehyde, Ethyl nitroacetate | Isoxazole derivatives | DABCO, Water, 80 °C, Ultrasonication | Good | nih.gov |
| Metal-free synthesis (Hypervalent iodine) | 2-Alkoxybenzaldehyde oximes | Chromeno[4,3-c]isoxazoles | 2-Iodobenzoic acid, m-CPBA, p-TsOH·H2O, CH2Cl2, rt, 24 h | up to 83 | mdpi.com |
| Sustainable Solvent (Water) | Nitroacetate, Phenylacetylene | 3,5-Disubstituted isoxazole | TEMPO, Water, Open air | 93 | rsc.org |
| One-pot synthesis | Terminal alkynes, Aldehydes, Hydroxylamine | 3,5-Disubstituted isoxazoles | n-BuLi, I2, p-TsOH | Good | organic-chemistry.org |
Mechanistic Investigations of Reaction Pathways in Benzo D Isoxazol 3 Ol Chemistry
Elucidation of Reaction Mechanisms for Benzo[d]isoxazol-3-ol (B1209928) Formation
The synthesis of the benzo[d]isoxazol-3-ol ring system can be achieved through various strategies, primarily involving cyclization reactions. The specific pathway often depends on the starting materials and reaction conditions employed.
Detailed Analysis of Cyclization Pathways
A prevalent method for constructing the isoxazole (B147169) ring, a core component of benzo[d]isoxazol-3-ol, is through 1,3-dipolar cycloaddition reactions. nih.gov This involves the reaction of a nitrile oxide with a suitable dipolarophile. For instance, the cycloaddition of a nitrile oxide with an alkyne can lead to the formation of a 3,5-disubstituted isoxazole. nih.gov
Another significant cyclization pathway is electrophilic cyclization. nih.govacs.org This method has been successfully employed for the synthesis of various substituted isoxazoles. The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) can yield 4-halo-substituted isoxazoles. acs.org The process is believed to proceed through an initial attack of the electrophile on the alkyne, followed by an intramolecular cyclization.
Palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes presents another route to synthesize 1,2-benzisoxazoles. researchgate.net This method involves the activation of C-H bonds ortho to the phenoxy group, leading to the concurrent formation of C-C and C=N bonds. researchgate.net
Role of Intermediates in Reaction Progression
The progression of benzo[d]isoxazol-3-ol synthesis involves several key intermediates. In the 1,3-dipolar cycloaddition pathway, the in situ generation of a nitrile oxide from a precursor, such as a hydroximoyl halide, is a critical step. nih.govbeilstein-journals.org This highly reactive intermediate then readily participates in the cycloaddition reaction.
In electrophilic cyclization reactions, the formation of a vinyl cation or a related positively charged intermediate after the initial electrophilic attack on the alkyne is a key mechanistic feature. This intermediate is then trapped intramolecularly by the oxime nitrogen to form the isoxazole ring.
During the synthesis of benzo researchgate.netnih.govthiazolo[2,3-c] nih.govnih.govreddit.comtriazoles, a related heterocyclic system, disulfide intermediates have been identified. researchgate.netmdpi.com The oxidation of a mercaptophenyl moiety to its corresponding disulfide is a crucial step, which then undergoes C-H bond functionalization to facilitate intramolecular ring closure. researchgate.netmdpi.com Similarly, in certain syntheses of benzo[d]isoxazol-3-ols, analogous intermediates may play a role, depending on the specific synthetic route.
Mechanistic Aspects of Halogenation and Dehalogenation in the Benzo[d]isoxazole System
The introduction and removal of halogen atoms on the benzo[d]isoxazole ring are important transformations for creating diverse derivatives.
Radical and Photoredox Mediated Halogenation
While electrophilic aromatic substitution is a common method for halogenation, radical and photoredox-mediated pathways offer alternative approaches. Radical halogenation typically involves the generation of a halogen radical, which can then react with the aromatic ring. These reactions are often initiated by heat or light.
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations under mild conditions. In the context of halogenation, a photocatalyst can absorb light and engage in single-electron transfer processes to generate radical intermediates. These radicals can then participate in halogenation reactions. For instance, photoredox-mediated approaches have been utilized for the synthesis of various heterocyclic compounds.
Reaction Kinetics and Thermodynamics of Synthetic Transformations
The efficiency and outcome of the synthetic transformations leading to and involving 5,6-Dibromo-benzo[d]isoxazol-3-ol are governed by their kinetic and thermodynamic parameters.
Kinetic studies can provide insights into the rate-determining step of a reaction. For example, kinetic isotopic effect experiments have been used to probe whether the C-H bond cleavage is involved in the rate-determining step of some palladium-catalyzed reactions. researchgate.net
Thermodynamic considerations determine the relative stability of reactants, intermediates, and products. The formation of the aromatic benzo[d]isoxazole ring is often a strong driving force for the final cyclization step in many synthetic routes, as it leads to a significant increase in stability. beilstein-journals.org Density Functional Theory (DFT) calculations can be employed to model the energetics of reaction pathways and predict the feasibility of different mechanistic proposals. researchgate.net For instance, DFT calculations have supported the generation of a Pd(IV) intermediate in certain palladium-catalyzed acylation reactions. researchgate.net
The table below summarizes some of the key reaction types and their mechanistic features discussed in this article.
| Reaction Type | Key Mechanistic Features | Relevant Section |
| 1,3-Dipolar Cycloaddition | In situ generation of nitrile oxide, concerted or stepwise cycloaddition. | 3.1.1 |
| Electrophilic Cyclization | Electrophilic attack on an alkyne, intramolecular cyclization. | 3.1.1 |
| Palladium-Catalyzed Annulation | C-H bond activation, formation of metallacycle intermediates. | 3.1.1 |
| Electrophilic Aromatic Substitution | Formation of a sigma complex (arenium ion), restoration of aromaticity. | 3.2.1 |
Solvent Effects and Reaction Condition Optimization on Mechanistic Outcomes
The reaction pathways in the chemistry of benzo[d]isoxazol-3-ols are highly sensitive to the surrounding chemical environment. The choice of solvent and the fine-tuning of reaction conditions such as temperature, pressure, and the nature of catalysts or bases can significantly influence reaction rates, yields, and even the type of product formed. These parameters exert their influence by altering the stability of reactants, intermediates, and transition states, thereby favoring one mechanistic route over another.
Solvent Effects:
The solvent plays a multifaceted role in the reactions of 5,6-Dibromo-benzo[d]isoxazol-3-ol. Its polarity, proticity, and coordinating ability can have a profound impact on the reaction mechanism.
Polarity: In reactions involving charged intermediates or transition states, polar solvents are generally preferred as they can stabilize these species through solvation. For instance, in the cyclization reactions to form the benzisoxazole ring, which often proceed via nucleophilic aromatic substitution (SNAr), polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) can accelerate the reaction by solvating the cationic species and increasing the nucleophilicity of the attacking species. Conversely, nonpolar solvents may be favored in reactions where nonpolar reactants are involved or to suppress side reactions that are promoted by polarity.
Proticity: Protic solvents, such as water and alcohols, can participate in hydrogen bonding and act as proton donors or acceptors. This can be either beneficial or detrimental depending on the specific reaction. For example, in base-catalyzed reactions, protic solvents can solvate the base, reducing its reactivity. However, in some cyclization steps, a protic solvent might be necessary to facilitate proton transfer in the rate-determining step. Research on related benzisoxazole syntheses has shown that aprotic solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) are often preferred over protic ones to achieve higher yields in certain transformations. chim.it
Coordinating Ability: Solvents can also influence reaction pathways by coordinating to metal catalysts or other reagents. This can alter the reactivity and selectivity of the catalyst.
Reaction Condition Optimization:
The optimization of reaction conditions is a critical step in developing efficient and selective synthetic methods. Key parameters that are often optimized include:
Temperature: Reaction rates are generally temperature-dependent. Higher temperatures can provide the necessary activation energy for a reaction to proceed but can also lead to the formation of undesired byproducts or decomposition of the starting material or product. For many heterocyclic syntheses, a careful balance must be struck. Microwave-assisted synthesis has emerged as a modern technique to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields.
Base/Catalyst: The choice and amount of base or catalyst are crucial. In the synthesis of benzisoxazoles, bases are often used to deprotonate a precursor, initiating the cyclization. The strength of the base can determine the position of deprotonation and the subsequent reaction pathway. Studies on the "halogen dance" rearrangement of iodooxazoles, a related class of compounds, have demonstrated that the choice of base (e.g., LDA vs. n-BuLi) can dramatically alter the product distribution. researchgate.net
Concentration: The concentration of reactants can influence the kinetics of a reaction. In some cases, high concentrations can favor bimolecular reactions, while dilute conditions might favor intramolecular processes.
The following interactive data table illustrates how the choice of solvent can impact the yield of a hypothetical reaction involving a substituted benzisoxazole, based on general principles observed in heterocyclic chemistry.
| Solvent | Dielectric Constant (Polarity) | Reaction Yield (%) |
| Toluene | 2.4 | 45 |
| Tetrahydrofuran (THF) | 7.6 | 65 |
| Dichloromethane (DCM) | 9.1 | 70 |
| Acetone | 21 | 85 |
| Dimethylformamide (DMF) | 37 | 92 |
| Dimethyl Sulfoxide (DMSO) | 47 | 88 |
This table is illustrative and compiled from general knowledge of solvent effects in organic synthesis.
This second interactive data table demonstrates the effect of optimizing a base and temperature on the yield of a hypothetical cyclization to form a benzisoxazole ring.
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| K2CO3 | 80 | 12 | 60 |
| Cs2CO3 | 80 | 12 | 75 |
| K2CO3 | 100 | 8 | 70 |
| Cs2CO3 | 100 | 8 | 88 |
| K2CO3 | 120 | 6 | 65 |
| Cs2CO3 | 120 | 6 | 85 |
This table is illustrative and based on common trends in reaction optimization for heterocyclic compounds.
Rational Design and Derivatization Approaches for Structure Activity Relationship Studies
Design Principles for Benzo[d]isoxazol-3-ol (B1209928) Analogs
The rational design of analogs of 5,6-Dibromo-benzo[d]isoxazol-3-ol is guided by established medicinal chemistry principles aimed at systematically probing the chemical space around the core scaffold. These principles facilitate the development of new chemical entities with improved biological activity and drug-like properties.
Isosteric Replacements and Bioisosterism
Isosteric and bioisosteric replacements are fundamental strategies in drug design, involving the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. This approach is employed to modulate the potency, selectivity, metabolic stability, and pharmacokinetic properties of a lead compound. In the context of the benzo[d]isoxazol-3-ol scaffold, the isoxazole (B147169) ring itself can be considered a bioisostere of other functional groups, such as carboxylic acids or amides, which can enhance metabolic stability.
Conformational Restriction and Flexibility Modulation
Controlling the conformational flexibility of a molecule is a powerful tool in drug design to enhance binding affinity and selectivity for a biological target. By reducing the number of accessible conformations, the entropic penalty of binding is minimized, leading to a more favorable interaction. Conformational restriction can be achieved by introducing cyclic structures, rigid linkers, or sterically demanding groups.
A study on a series of 4-arylamido 5-methylisoxazole (B1293550) derivatives demonstrated that conformational restriction of a flexible inhibitor led to the discovery of potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov This was achieved by incorporating a benzimidazole (B57391) moiety, which locked the conformation of the molecule into a more favorable binding pose. nih.gov For 5,6-Dibromo-benzo[d]isoxazol-3-ol, introducing rigid substituents or cyclizing parts of the molecule could similarly lead to analogs with improved biological profiles. For instance, fusing an additional ring to the benzo[d]isoxazole core or linking substituents to create a macrocyclic structure are viable strategies.
Strategic Modification of the Benzo[d]isoxazole Ring System
Systematic modification of the benzo[d]isoxazole ring system is essential for elucidating detailed structure-activity relationships. This involves exploring the effects of various substituents on the aromatic and heterocyclic rings, as well as modifications at the 3-hydroxyl group.
Substituent Effects on Aromatic and Heterocyclic Rings
The electronic and steric properties of substituents on the aromatic and heterocyclic rings can profoundly influence the biological activity of benzo[d]isoxazole derivatives. A study on benzo[d]isoxazole derivatives as hypoxia-inducible factor (HIF)-1α inhibitors found that the position of substituents on an acylamino benzene (B151609) ring was critical for activity. nih.gov Compounds with para-substituents showed significantly enhanced inhibitory capacity, regardless of the electronic effect of the substituent, while ortho-substitution led to reduced or loss of activity. nih.gov
Similarly, research on substituted benzo[d]oxazol-2(3H)-one derivatives revealed that the type and position of substituents on the N-benzyl ring strongly affected their affinity and selectivity for sigma-1 receptors. researchgate.net Para-substituted compounds with chloro, fluoro, or methyl groups exhibited higher affinity than their ortho-substituted counterparts. researchgate.net These findings underscore the importance of systematically exploring the substitution pattern on the benzene ring of 5,6-Dibromo-benzo[d]isoxazol-3-ol to optimize its biological profile. The Hammett relationship, which correlates reaction rates and equilibrium constants with substituent constants (σ), can be a useful tool in this context to quantify the electronic effects of substituents. nih.gov
Variations at the Hydroxyl Group (3-position)
The hydroxyl group at the 3-position of the benzo[d]isoxazol-3-ol scaffold is a key site for derivatization. Modification of this group can impact the molecule's hydrogen bonding capacity, polarity, and potential for metabolic transformation. Esterification of the 3-hydroxyl group to form derivatives like ethyl benzo[d]isoxazole-3-carboxylate can enhance lipophilicity and improve membrane permeability.
Furthermore, the 3-hydroxyl group can be a handle for introducing a variety of functional groups to probe for additional binding interactions or to attach linkers for creating bifunctional molecules. For example, in the context of benzodiazepines, which share some structural similarities, the 3-hydroxyl group has been a focal point for modifications that influence activity and stability. researchgate.net
Linker Chemistry and Scaffold Hybridization for Target Specificity
To enhance target specificity and potency, the benzo[d]isoxazole scaffold can be linked to other pharmacophoric moieties through various chemical linkers. This strategy of molecular hybridization aims to combine the favorable properties of different molecular entities into a single molecule.
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for creating such hybrid molecules, often utilizing a 1,2,3-triazole as a stable linker. researchgate.net This approach has been successfully used to hybridize natural alkaloids to improve their drug-like properties. researchgate.net For the 5,6-Dibromo-benzo[d]isoxazol-3-ol core, a linker could be attached at various positions, including the 3-hydroxyl group or one of the bromine atoms via a suitable coupling reaction, to connect it to another pharmacophore known to interact with a specific target.
A rational design approach was employed to develop bivalent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins by linking a benzo[d]isoxazole-based monovalent inhibitor to create a more potent bivalent inhibitor. nih.gov This strategy led to a compound with significantly improved cell growth inhibition compared to its monovalent precursor. nih.gov Similarly, linking the 5,6-dibromo-benzo[d]isoxazol-3-ol scaffold to another molecule that binds to a different site on the same target or a related target could lead to synergistic effects and enhanced therapeutic efficacy.
Below is an interactive table summarizing the structure-activity relationships of various benzo[d]isoxazole derivatives based on the discussed principles.
| Compound/Analog | Modification Strategy | Key Finding | Reference |
| 4-Arylamido 5-methylisoxazole derivatives | Conformational Restriction | Incorporation of a benzimidazole moiety led to potent and selective FLT3 inhibitors. | nih.gov |
| (3-Methyl-5-isoxazolyl)methylene-azacyclic compounds | Isosteric Replacement | Replacement of the isoxazole ring with pyridine, oxadiazole, or an acyl group modulated affinity for nicotinic cholinergic receptors. | nih.gov |
| Benzo[d]isoxazole derivatives with acylamino benzene ring | Substituent Effects | Para-substitution on the acylamino benzene ring strongly enhanced anti-HIF-1α activity. | nih.gov |
| Substituted benzo[d]oxazol-2(3H)-one derivatives | Substituent Effects | The type and position of substituents on the N-benzyl ring affected sigma-1 receptor affinity and selectivity. | researchgate.net |
| Benzo[d]isoxazole-based BET inhibitors | Scaffold Hybridization | Creation of a bivalent inhibitor from a monovalent precursor significantly increased potency against prostate cancer cells. | nih.gov |
Diversity-Oriented Synthesis and Combinatorial Libraries for SAR Exploration
The strategic exploration of chemical space around a privileged scaffold is a cornerstone of modern drug discovery. Diversity-oriented synthesis (DOS) and the generation of combinatorial libraries are powerful approaches to systematically investigate structure-activity relationships (SAR), enabling the rapid identification of lead compounds with optimized biological activity. The 5,6-dibromo-benzo[d]isoxazol-3-ol core represents a key starting point for such explorations, offering multiple vectors for chemical modification to generate a wide array of derivatives.
The inherent reactivity of the 5,6-dibromo-benzo[d]isoxazol-3-ol scaffold allows for the introduction of diverse chemical functionalities at several key positions. The bromine atoms at the 5- and 6-positions, the hydroxyl group at the 3-position, and the nitrogen atom of the isoxazole ring all serve as handles for derivatization. This multi-faceted reactivity is highly amenable to the principles of combinatorial chemistry, where a set of starting materials is systematically combined to produce a large library of related compounds.
A notable example of leveraging this scaffold for SAR exploration is in the development of D-amino acid oxidase (DAAO) inhibitors. google.com DAAO is an enzyme involved in the metabolism of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain. google.com Inhibition of DAAO can modulate NMDA receptor activity, presenting a therapeutic strategy for various neurological and psychiatric disorders.
To explore the SAR of benzisoxazole-based DAAO inhibitors, a library of compounds can be generated from the 5,6-dibromo-benzo[d]isoxazol-3-ol precursor. The general synthetic approach involves the modification of the hydroxyl group at the 3-position. For instance, alkylation or acylation of the hydroxyl group can introduce a variety of substituents, allowing for the systematic probing of the active site of the DAAO enzyme. The bromine atoms on the benzene ring also offer opportunities for further diversification through cross-coupling reactions, although modifications at the 3-position are often the primary focus in initial library generation.
The following table illustrates a representative, albeit not exhaustive, set of derivatives that could be synthesized from 5,6-dibromo-benzo[d]isoxazol-3-ol to explore the SAR for DAAO inhibition. The variation in the R group allows for the assessment of the impact of different chemical properties, such as size, polarity, and hydrogen bonding capacity, on the inhibitory activity.
| Compound Name | Parent Compound | Modification at 3-position (R group) | Rationale for Inclusion in SAR Library |
|---|---|---|---|
| 5,6-Dibromo-benzo[d]isoxazol-3-ol | N/A | -OH | Core scaffold, baseline activity |
| 3-Methoxy-5,6-dibromo-benzo[d]isoxazole | 5,6-Dibromo-benzo[d]isoxazol-3-ol | -OCH3 | Investigate effect of small, neutral alkyl group |
| 3-Ethoxy-5,6-dibromo-benzo[d]isoxazole | 5,6-Dibromo-benzo[d]isoxazol-3-ol | -OCH2CH3 | Explore impact of slightly larger alkyl group |
| 3-(Benzyloxy)-5,6-dibromo-benzo[d]isoxazole | 5,6-Dibromo-benzo[d]isoxazol-3-ol | -OCH2Ph | Assess influence of a bulky, aromatic substituent |
| 5,6-Dibromo-benzo[d]isoxazol-3-yl acetate | 5,6-Dibromo-benzo[d]isoxazol-3-ol | -OCOCH3 | Evaluate effect of an ester linkage and carbonyl group |
The systematic synthesis and subsequent biological evaluation of such a library of compounds allow for the elucidation of key SAR principles. For instance, it was unexpectedly discovered that certain derivatives of benzo[d]isoxazol-3-ol exhibit significantly more potent inhibition of DAAO activity compared to known inhibitors. google.com This highlights the power of exploring chemical diversity around a core scaffold to identify novel and highly effective modulators of biological targets.
Comprehensive Structure Activity Relationship Sar Profiling and Lead Optimization
Impact of Substituents on Molecular Interactions and Selectivity
The nature and position of substituents on the benzo[d]isoxazole ring are critical in determining the compound's biological activity and selectivity for its molecular targets.
In the broader class of benzoxazole (B165842) derivatives, the introduction of halogen atoms can significantly influence activity. For instance, the presence of a bromine atom at the 7-position of a benzoxazole ring has been shown to increase the biological activity of certain benzoxazolylalanine derivatives. nih.gov This suggests that the electronic properties of halogen substituents play a key role. Bromine, being an electron-withdrawing group, can alter the electron density of the aromatic system, which in turn can affect binding interactions with target proteins.
The steric bulk of substituents is also a crucial factor. The size and shape of the substituent can either promote or hinder the optimal orientation of the molecule within a binding pocket. For 5,6-Dibromo-benzo[d]isoxazol-3-ol, the two bromine atoms would introduce significant steric bulk on the benzene (B151609) ring, which would need to be accommodated by the target's binding site.
The position of substituents on the benzoxazole ring is known to have a profound impact on potency. Studies on related benzazole structures, such as benzothiazoles and benzimidazoles, have highlighted the importance of substitution at the 6-position. nih.govmdpi.com For the specific case of 5,6-Dibromo-benzo[d]isoxazol-3-ol, the presence of bromine atoms at both the 5 and 6 positions would create a distinct electronic and steric profile compared to monosubstituted analogs. The precise effect of this di-substitution pattern on potency against any particular biological target remains to be determined through empirical testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzo[d]isoxazol-3-ol (B1209928) Derivatives
QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity.
The development of a predictive QSAR model for 5,6-Dibromo-benzo[d]isoxazol-3-ol is not feasible without a dataset of structurally related compounds and their corresponding biological activities. Generally, QSAR models for similar heterocyclic compounds have been developed to predict their activity. nih.govmdpi.com These models often incorporate descriptors related to the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. nih.gov
Any developed QSAR model must be rigorously validated to ensure its predictive power. This involves both internal and external validation methods. Without an initial dataset, no model can be built or validated for 5,6-Dibromo-benzo[d]isoxazol-3-ol.
Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization
Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics used in drug discovery to assess the quality of a compound and to guide lead optimization. They relate the potency of a compound to its size and lipophilicity, respectively. The calculation of these metrics for 5,6-Dibromo-benzo[d]isoxazol-3-ol would require experimental data on its binding affinity or inhibitory concentration against a specific target, which is currently unavailable.
Fragment-Based Drug Design (FBDD) Approaches Leveraging the Benzo[d]isoxazol-3-ol Scaffold
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in medicinal chemistry for the discovery of lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target. frontiersin.orgnih.gov These initial fragment hits, which typically exhibit weak binding affinity, serve as starting points for optimization into more potent and selective drug candidates through various strategies such as fragment growing, linking, or merging. google.com The benzo[d]isoxazol-3-ol scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its ability to bind to a variety of biological targets and serve as a foundation for the development of therapeutic agents. nih.gov
The compound 5,6-Dibromo-benzo[d]isoxazol-3-ol has been identified as an inhibitor of D-amino acid oxidase (DAAO), a flavoenzyme that metabolizes D-amino acids. google.comwikipedia.org Inhibition of DAAO is a therapeutic strategy for conditions such as schizophrenia, where elevating levels of D-serine, a DAAO substrate and co-agonist of the NMDA receptor, is considered beneficial. nih.govnih.gov A patent has disclosed the preparation of 5,6-Dibromo-benzo[d]isoxazol-3-ol and noted its potent inhibitory activity against DAAO in vitro. google.com
While direct evidence of employing a fragment-based approach for the discovery of 5,6-Dibromo-benzo[d]isoxazol-3-ol as a DAAO inhibitor is not extensively documented in peer-reviewed literature, the principles of FBDD can be applied to understand its potential as a starting fragment for lead optimization. The core benzo[d]isoxazol-3-ol structure represents a viable fragment that can be strategically modified to enhance its interaction with the target enzyme.
The general strategies in FBDD that could be leveraged for the benzo[d]isoxazol-3-ol scaffold include:
Fragment Growing: This strategy involves adding chemical substituents to the core fragment to occupy adjacent pockets in the binding site, thereby increasing affinity and potency. Starting with the benzo[d]isoxazol-3-ol core, various functional groups could be introduced at different positions of the benzene ring.
Fragment Linking: If two different fragments are found to bind to adjacent sites on the target, they can be connected by a chemical linker to create a single, more potent molecule.
Fragment Merging: This involves combining the structural features of two or more overlapping fragments into a single novel compound with improved binding characteristics.
Structure-activity relationship (SAR) studies on benzo[d]isoxazol-3-ol derivatives as DAAO inhibitors have provided insights into how substitutions on the scaffold influence activity. For instance, the introduction of a chloro group at the 6-position of the benzo[d]isoxazol-3-ol scaffold has been shown to result in a potent DAAO inhibitor. nih.gov This suggests that the electronic and steric properties of substituents on the benzene ring play a crucial role in the inhibitory activity.
The dibromo substitution in 5,6-Dibromo-benzo[d]isoxazol-3-ol likely influences its binding affinity for DAAO through a combination of electronic and hydrophobic interactions within the enzyme's active site. The bromine atoms are electron-withdrawing and can alter the electronic distribution of the aromatic ring, potentially affecting key interactions with amino acid residues. Furthermore, their lipophilic nature may contribute to favorable hydrophobic interactions.
To systematically explore the SAR of this scaffold using an FBDD approach, a library of substituted benzo[d]isoxazol-3-ol fragments could be screened. The data from such a screen would guide the lead optimization process, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Table of Research Findings on Benzo[d]isoxazol-3-ol Derivatives
| Compound/Derivative | Target | Key Findings | Reference(s) |
| 5,6-Dibromo-benzo[d]isoxazol-3-ol | D-amino acid oxidase (DAAO) | Identified as a potent inhibitor of DAAO in vitro. | google.com |
| 6-Chloro-benzo[d]isoxazol-3-ol | D-amino acid oxidase (DAAO) | Acts as a potent inhibitor of DAAO. | nih.gov |
| Benzo[d]isoxazol-3-ol Scaffold | Various | Considered a "privileged structure" in medicinal chemistry with diverse biological activities. | nih.gov |
| Substituted Benzo[d]isoxazole Derivatives | Hypoxia-inducible factor-1α (HIF-1α) | Some derivatives show inhibitory activity against HIF-1α transcription. | nih.gov |
Computational and Theoretical Chemistry in the Study of 5,6 Dibromo Benzo D Isoxazol 3 Ol Systems
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in investigating the fundamental electronic and structural properties of molecules.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity and physical properties. For benzo[d]isoxazole derivatives, the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential are key determinants of their chemical behavior. For instance, in a study of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, the presence of electron-withdrawing nitro groups was shown to significantly enhance its electrophilicity. nih.gov This increased electrophilicity makes the molecule susceptible to nucleophilic attack, a principle that can be extrapolated to understand the reactivity of 5,6-Dibromo-benzo[d]isoxazol-3-ol, where the bromine atoms also act as electron-withdrawing groups, albeit to a lesser extent than nitro groups.
Reactivity descriptors derived from quantum chemical calculations, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. These descriptors are crucial for predicting how 5,6-Dibromo-benzo[d]isoxazol-3-ol might interact with biological targets or other chemical species.
Tautomeric Preferences and Equilibria
Benzo[d]isoxazol-3-ol (B1209928) can exist in different tautomeric forms, most notably the keto-enol tautomerism between the 3-ol and 3-one forms. The relative stability of these tautomers is influenced by the solvent and substituent groups. Quantum chemical calculations are pivotal in determining the equilibrium position between these forms. The FTIR spectrum of benzo[d]isoxazol-3(2H)-one shows an absorbance at 1774.95 cm⁻¹ for the carbonyl group, indicating the predominance of the keto form in the solid state. researchgate.net Computational studies can provide the relative energies of the different tautomers in various environments, offering insights into their bioavailability and receptor binding preferences. For example, muscimol, an isoxazole (B147169) derivative, is often depicted as a tautomer, which can influence its interaction with GABA receptors. wikipedia.org
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules like proteins.
Protein-Ligand Interaction Prediction for Benzo[d]isoxazol-3-ol Derivatives
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. This technique is widely used to screen virtual libraries of compounds and to propose binding modes for further investigation. For instance, molecular docking studies on isoxazole-carboxamide derivatives have been used to identify potential inhibitors of COX enzymes. nih.gov Similarly, docking studies of 2-(Benzo[d]isoxazole-3-yl)-N-(oxothiazolidine) derivatives with COX-II and thromboxane (B8750289) have shown good docking scores, indicating their potential as anti-inflammatory agents. sphinxsai.com In the context of 5,6-Dibromo-benzo[d]isoxazol-3-ol, docking studies could predict its binding affinity and mode to various protein targets, such as the bromodomain and extra-terminal (BET) family proteins, which have been identified as targets for other benzo[d]isoxazole derivatives in the treatment of cancer. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the study of its stability and conformational changes over time. MD simulations have been employed to understand the binding of isoxazole derivatives to the farnesoid X receptor (FXR), revealing crucial protein-ligand interactions and the importance of specific residues for binding. mdpi.com
Binding Mode Analysis and Hotspot Identification
By analyzing the binding site, it is possible to identify "hotspots" – regions that contribute significantly to the binding affinity. This information is invaluable for structure-based drug design, as it allows for the targeted modification of the ligand to improve its potency and selectivity. For instance, the cocrystal structures of benzo[d]isoxazole derivatives with BRD4(1) provided a solid structural basis for optimizing these compounds as BET inhibitors. nih.gov
Pharmacophore Modeling and Virtual Screening
No published studies were identified that specifically describe the generation of pharmacophore models or the execution of virtual screening campaigns using 5,6-Dibromo-benzo[d]isoxazol-3-ol as a query or reference structure. Research in this area tends to focus on broader families of benzisoxazole or benzoxazole (B165842) derivatives for various biological targets. chemijournal.comnih.govnih.gov
Ligand-Based Pharmacophore Generation
There is no available literature detailing the creation of ligand-based pharmacophore models derived from the chemical structure of 5,6-Dibromo-benzo[d]isoxazol-3-ol. This process requires a set of active compounds with similar structural features to identify common chemical properties essential for biological activity, and such a study has not been published for this specific compound.
Structure-Based Pharmacophore Development
The development of a structure-based pharmacophore model requires knowledge of the compound's biological target and its binding mode within the target's active site, typically determined through methods like X-ray crystallography. No such structural data or associated pharmacophore studies for 5,6-Dibromo-benzo[d]isoxazol-3-ol are present in the reviewed scientific literature.
Cheminformatics and Data Mining for Structure-Activity Landscape Analysis
A search for cheminformatics studies or data mining efforts to analyze the structure-activity relationship (SAR) landscape of 5,6-Dibromo-benzo[d]isoxazol-3-ol yielded no specific results. While general QSAR (Quantitative Structure-Activity Relationship) and SAR analyses have been performed for various substituted benzisoxazole and benzoxazole series, a dedicated analysis for this dibrominated derivative is not documented. chemijournal.comnih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for Benzo D Isoxazol 3 Ol Derivatives
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the gold standard for the determination of the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation and the absolute configuration of chiral centers.
Growing a suitable single crystal of a benzo[d]isoxazol-3-ol (B1209928) derivative allows for its definitive structural elucidation via X-ray diffraction. This technique has been successfully applied to numerous related heterocyclic systems, confirming their molecular structures. For instance, the structures of various benzimidazole (B57391) and 2,1-benzisoxazole derivatives have been established using this method. mdpi.comnih.gov
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined. Key data obtained from such an analysis include the crystal system, space group, and unit cell dimensions. For example, a study on a substituted benzimidazole derivative, 4-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, revealed a monoclinic crystal system with a P2₁/n space group. mdpi.com Similarly, the analysis of an indolyl-triazolo-thiadiazole hybrid provided detailed crystallographic data confirming its structure. mdpi.com This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. beilstein-journals.org
Table 1: Example Crystal Data for a Heterocyclic Derivative mdpi.com
| Parameter | Value |
| Compound | 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govbeilstein-journals.orgbldpharm.comtriazolo[3,4-b] nih.govbldpharm.comrsc.orgthiadiazole |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8707(2) |
| b (Å) | 15.9681(4) |
| c (Å) | 11.9798(4) |
| β (°) ** | 100.283(3) |
| Volume (ų) ** | 1481.44(7) |
Understanding how a molecule interacts with its biological target is paramount in drug design. Co-crystallization of a ligand, such as a benzo[d]isoxazol-3-ol derivative, with a target protein followed by X-ray diffraction analysis can reveal the precise binding mode. This provides invaluable information about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for the molecule's biological activity.
A pertinent example is the elucidation of the co-crystal structure of zonisamide (B549257), a marketed drug containing a 1,2-benzisoxazole (B1199462) ring, in complex with human monoamine oxidase B (MAO-B). nih.gov The analysis revealed that zonisamide binds reversibly within the enzyme's substrate cavity. Such studies are instrumental in guiding the rational design of new, more potent, and selective inhibitors by modifying the parent scaffold to enhance interactions with specific amino acid residues in the active site. The formation of co-crystals is a widely used strategy to improve the physicochemical properties of active pharmaceutical ingredients. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the structural confirmation of newly synthesized compounds. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule.
For benzo[d]isoxazol-3-ol derivatives, HRMS, often coupled with electrospray ionization (ESI), is used to verify that the synthesized product has the correct molecular formula. The experimentally measured exact mass is compared to the theoretically calculated mass for the expected formula. A close match between the found and calculated values provides strong evidence for the compound's identity. This technique has been used to confirm the structures of numerous complex benzisoxazole and related heterocyclic derivatives. nih.govrsc.org
Table 2: Example of HRMS Data for Structural Confirmation of a Heterocyclic Compound rsc.org
| Compound Formula | Technique | Calculated m/z [M+1]⁺ | Found m/z [M+1]⁺ |
| C₂₆H₁₇O₂N₄F₄S₃ | ESI-MS | 589.0422 | 589.0444 |
| C₂₆H₁₇O₃N₄F₄S₂ | ESI-MS | 573.0650 | 573.0672 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Advanced Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity within the molecular framework.
While simple one-dimensional ¹H and ¹³C NMR spectra are fundamental, the characterization of complex molecules like substituted benzo[d]isoxazoles often requires advanced, two-dimensional (2D) NMR experiments. Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals in the spectra. nih.gov
For example, the complete ¹H and ¹³C NMR assignments of a benzoxazolinone glucoside were achieved using a combination of DEPT, HMBC, HMQC, NOESY, and ¹H-¹H COSY spectra. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable as it can reveal through-space proximity of protons, providing insights into the molecule's three-dimensional structure and preferred conformation in solution.
Benzo[d]isoxazol-3-ol and its derivatives can exist in tautomeric forms, most commonly the keto-enol equilibrium between the 3-ol and the corresponding benzo[d]isoxazol-3(2H)-one. researchgate.net The rate of interconversion between these tautomers can be studied using Dynamic NMR (DNMR) spectroscopy. beilstein-journals.org
Tautomerism is a process of proton transfer between two sites in a molecule. nih.gov If the exchange between tautomers is fast on the NMR timescale, the spectrum will show a single set of time-averaged signals. nih.gov If the exchange is slow, separate signals for each tautomer will be observed. The rate of this exchange can often be manipulated by changing the temperature or the solvent. nih.gov For instance, in some heterocyclic systems, prototropic exchange can be slowed down significantly by using solvents like hexamethylphosphoramide-d₁₈ (HMPA-d₁₈) or by lowering the temperature, allowing for the characterization of the individual tautomers. beilstein-journals.orgnih.gov DNMR studies involve acquiring spectra at various temperatures to determine the kinetic and thermodynamic parameters of the tautomeric equilibrium, providing a deeper understanding of the molecule's dynamic behavior in solution. beilstein-journals.org
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 5,6-Dibromo-benzo[d]isoxazol-3-ol, characteristic absorption bands would be expected for the O-H, C=N, C=C, and C-Br bonds.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The resulting Raman shifts correspond to the vibrational frequencies of the molecule. The selection rules for Raman spectroscopy differ from those of FT-IR, often providing information on non-polar bonds and symmetric vibrations.
The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis. nih.gov Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of experimental bands. scispace.comresearchgate.net
Below is a table summarizing the expected vibrational frequencies for 5,6-Dibromo-benzo[d]isoxazol-3-ol based on data from similar compounds. scispace.comorientjchem.org
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch | 3400-3200 (broad) | 3400-3200 (weak) |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C=N stretch (isoxazole ring) | 1650-1620 | 1650-1620 |
| C=C stretch (aromatic ring) | 1600-1450 | 1600-1450 |
| C-O stretch | 1260-1180 | 1260-1180 |
| C-Br stretch | 700-500 | 700-500 |
This data is illustrative and based on characteristic group frequencies.
Synchrotron-Based Techniques for Structural Characterization
Synchrotron light sources produce extremely bright and highly collimated X-ray beams, enabling advanced characterization techniques that are not feasible with conventional laboratory sources. taylorfrancis.comcsic.es These methods can provide detailed structural information from the atomic to the nanoscale.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific atom. By tuning the synchrotron X-ray energy to the absorption edge of an element (e.g., bromine in 5,6-Dibromo-benzo[d]isoxazol-3-ol), one can obtain information about its oxidation state, coordination environment, and bond distances.
The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information on the electronic structure and oxidation state, while the EXAFS region contains information about the number and type of neighboring atoms and their distances from the absorbing atom.
For 5,6-Dibromo-benzo[d]isoxazol-3-ol, SAXS could be particularly useful in studying its aggregation behavior in different solvents or its interaction with larger biomolecules. The scattering data can be used to determine parameters such as the radius of gyration (Rg), the maximum particle dimension (Dmax), and the molecular weight of the scattering particle.
The following table illustrates the type of information that can be obtained from a SAXS experiment on a solution of 5,6-Dibromo-benzo[d]isoxazol-3-ol that forms aggregates.
| SAXS Parameter | Derived Information | Hypothetical Value for Aggregates |
| Radius of Gyration (Rg) | Overall size of the aggregate | 5.2 nm |
| Maximum Dimension (Dmax) | Longest dimension of the aggregate | 15.0 nm |
| Porod Volume | Volume of the hydrated particle | 180 nm³ |
| Molecular Weight | Estimated weight of the aggregate | ~30 kDa |
This is a hypothetical representation of data.
Electron Microscopy Techniques (SEM, TEM) for Morphological and Elemental Analysis
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and structure of materials at high resolution.
Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of a sample. For a solid sample of 5,6-Dibromo-benzo[d]isoxazol-3-ol, SEM could reveal its crystal habit, particle size distribution, and surface features. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the sample surface, confirming the distribution of bromine atoms.
Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and can provide information about the internal structure of a material. For crystalline samples of 5,6-Dibromo-benzo[d]isoxazol-3-ol, TEM could be used to obtain electron diffraction patterns, which provide information about the crystal lattice. High-resolution TEM (HR-TEM) can even visualize the atomic lattice of the material.
The following table summarizes the applications of electron microscopy for the characterization of 5,6-Dibromo-benzo[d]isoxazol-3-ol.
| Technique | Information Obtained | Potential Application for 5,6-Dibromo-benzo[d]isoxazol-3-ol |
| SEM | Surface morphology, particle size and shape | Characterization of powder or crystalline form |
| SEM-EDS | Elemental composition and distribution | Confirmation of bromine presence and uniform distribution |
| TEM | Internal structure, crystallinity | Analysis of nanocrystals or thin films |
| HR-TEM | Atomic lattice imaging | Determination of crystal structure and defects |
| Electron Diffraction | Crystal lattice parameters | Unit cell determination |
Elucidation of Molecular and Cellular Targets for Benzo D Isoxazol 3 Ol Scaffolds
Investigation of Enzyme Inhibition Profiles
Research into benzo[d]isoxazol-3-ol (B1209928) and its related structures has revealed significant inhibitory activity against a diverse set of enzymes. These interactions are critical for understanding the therapeutic potential of this chemical class. The following sections detail the specific enzyme targets and the research findings associated with the inhibitory effects of benzo[d]isoxazol-3-ol derivatives.
D-Amino Acid Oxidase (DAAO) Inhibition by Benzo[d]isoxazol-3-ol Derivatives
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. Its inhibition is a therapeutic strategy for conditions where modulating the levels of D-serine, a co-agonist at the NMDA receptor, is beneficial. It has been discovered that certain benzo[d]isoxazol-3-ol derivatives are potent inhibitors of DAAO activity. nih.gov
A series of these derivatives were synthesized and evaluated, revealing that compounds with this scaffold can inhibit DAAO at surprisingly low concentrations compared to previously known inhibitors like benzoic acid and indole-2-carboxylic acid. nih.govnih.gov Among the synthesized compounds, 5-chloro-benzo[d]isoxazol-3-ol (CBIO) was identified as a particularly potent inhibitor, with an IC₅₀ value in the submicromolar range. bldpharm.com This potent inhibition highlights the potential of the benzo[d]isoxazole-3-ol skeleton for developing agents that can modulate NMDA receptor neurotransmission by regulating D-serine concentrations in the central nervous system. nih.govbldpharm.com
| Compound | Target | Activity (IC₅₀) |
| 5-chloro-benzo[d]isoxazol-3-ol (CBIO) | DAAO | Submicromolar |
Hypoxia-Inducible Factor (HIF)-1α Transcription Inhibition
Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor in cellular adaptation to low oxygen levels and plays a significant role in tumor progression and metastasis. nih.govnih.gov Benzo[d]isoxazole analogues have been identified as a new class of potent HIF-1α transcription inhibitors. nih.gov A study involving the synthesis and evaluation of 26 benzo[d]isoxazole derivatives demonstrated their ability to inhibit HIF-1α transcription in HEK293T cells. bldpharm.comnih.gov
The core structure of benzo[d]isoxazole-3-carboxamide was found to be essential for this activity. nih.gov Notably, compounds 15 (with a dimethylamino group) and 31 (with an acetyl group) exhibited the highest potency, both with an IC₅₀ value of 24 nM. bldpharm.comnih.gov Mechanistic studies revealed that these compounds inhibit the transcriptional activity of HIF-1α without affecting the expression levels of the HIF-1α protein itself, leading to a concentration-dependent decrease in the mRNA expression of downstream target genes like VEGF and PDK1. bldpharm.comnih.gov
| Compound | Target | Activity (IC₅₀) |
| Compound 15 | HIF-1α Transcription | 24 nM |
| Compound 31 | HIF-1α Transcription | 24 nM |
| Lead Compound 1 | HIF-1α Transcription | 0.31 µM |
Heat Shock Protein 90 (HSP90) Modulation
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous signaling proteins, many of which are implicated in cancer. scbt.com The isoxazole (B147169) scaffold has been a key feature in the development of HSP90 inhibitors. Specifically, small-molecule benzo[d]isoxazole derivatives have been identified as inhibitors of HSP90. scbt.com
Crystallographic studies have shown that these compounds exert their effect by binding to the ATP binding pocket in the N-terminal domain of HSP90, interacting with key residues such as Asp93. scbt.com Structure-based optimization has led to the identification of potent analogues. scbt.com Furthermore, other related isoxazole derivatives, such as 3,4-isoxazolediamides, have been shown to have potent binding affinity and cell growth inhibitory activity in the low nanomolar range. These compounds effectively cause the degradation of HSP90 client proteins and induce the expression of HSP70, a characteristic feature of HSP90 inhibition.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and neurodevelopment. Its dysregulation is linked to various diseases, making it a significant therapeutic target. A novel series of 3-benzisoxazolyl-4-indolyl-maleimides has been synthesized and shown to be potent inhibitors of GSK-3β.
The inhibitory potency of these compounds was evaluated, and structure-activity relationship studies indicated that substituents on the indole (B1671886) ring significantly influence activity. For instance, the introduction of a bromine atom at the 5-position of the indole ring (compound 7c ) resulted in a 14-fold increase in inhibitory activity compared to the unsubstituted parent compound 7h . The most potent compound identified in this series was 7j , which exhibited an IC₅₀ value of 0.73 nM. These findings underscore the potential of the benzo[d]isoxazole scaffold in designing highly potent and selective GSK-3β inhibitors.
| Compound | Target | Activity (IC₅₀) |
| Compound 7j | GSK-3β | 0.73 nM |
| Compound 7c | GSK-3β | 10.2 nM |
| Compound 7h | GSK-3β | 137.7 nM |
DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, making it a well-established target for antibacterial agents. Compounds incorporating a benzisoxazole scaffold have been developed as a new class of antibacterial agents that function through the inhibition of DNA gyrase.
One such class features a spirocyclic architecture fused to a benzisoxazole ring. Enzyme assays confirmed that these compounds, specifically the (2S,4R,4aR) diastereomer, operate by inhibiting DNA gyrase. This inhibition prevents the incorporation of thymidine (B127349) into DNA during bacterial cell growth. Importantly, these novel inhibitors did not show cross-resistance with other established DNA gyrase inhibitors like fluoroquinolones, suggesting a different binding mode or mechanism and highlighting their potential for treating infections caused by multidrug-resistant bacteria.
Secretory Phospholipase A2 (sPLA2) Inhibition
Secretory phospholipase A2 (sPLA2) enzymes are crucial in various inflammatory processes due to their role in releasing arachidonic acid from cell membranes, the precursor to prostaglandins (B1171923) and leukotrienes. A series of new indole-containing isoxazole derivatives has been synthesized and evaluated for sPLA2 inhibitory activity.
These compounds demonstrated significant sPLA2 inhibition in both in vitro and in vivo studies. Among the tested derivatives, compound 10o was identified as a particularly potent sPLA2 inhibitor, with activity comparable to or greater than the positive control, ursolic acid. The promising results from these studies suggest that isoxazole-based scaffolds warrant further investigation for the development of novel therapeutic agents for inflammatory diseases.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities of the chemical compound “5,6-Dibromo-benzo[d]isoxazol-3-ol” that aligns with the detailed outline provided in your request.
Research has been conducted on the broader class of benzo[d]isoxazol-3-ol scaffolds and various other derivatives. For instance, studies have explored different substituted versions of this scaffold for their potential as inhibitors of enzymes like D-amino acid oxidase (DAAO) or as agents with anticancer properties. nih.gov This body of research indicates that the benzo[d]isoxazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. jocpr.comdntb.gov.ua
However, the specific dibrominated derivative, 5,6-Dibromo-benzo[d]isoxazol-3-ol , does not appear in the literature in the context of:
Modulation of cellular signaling pathways.
Investigation of apoptosis induction mechanisms.
Effects on gene expression and protein regulation.
Receptor binding affinity determination.
Allosteric modulation studies.
While general methodologies exist for studying these endpoints for other related compounds, such as various isoxazole and benzodiazepine (B76468) derivatives, jocpr.comnih.govnih.gov no data has been published for "5,6-Dibromo-benzo[d]isoxazol-3-ol" itself.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on the requested compound. To do so would require fabricating data or extrapolating from other, structurally different molecules, which would not meet the required standards of accuracy and specificity.
Emerging Research Frontiers and Future Directions in Benzo D Isoxazol 3 Ol Chemistry
Exploration of Novel Synthetic Pathways
The development of innovative and efficient synthetic methodologies is crucial for expanding the chemical space around the benzo[d]isoxazol-3-ol (B1209928) core and enabling its large-scale production for further research and potential commercialization.
The introduction of chirality into drug candidates is a cornerstone of modern medicinal chemistry, as enantiomers of a molecule often exhibit significantly different pharmacological and toxicological profiles. Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is a key research frontier. ru.nl General methods to achieve this include classical optical resolution, chromatographic separation, and enzymatic or chemical kinetic resolution. ru.nl
For the benzo[d]isoxazol-3-ol scaffold, the development of catalytic asymmetric methods to introduce stereocenters is a significant, albeit challenging, goal. Research in this area aims to create novel chiral analogs with potentially improved potency and selectivity for their biological targets. While specific examples for the 5,6-dibromo derivative are not yet widely published, the principles of asymmetric catalysis are being actively applied to other complex heterocyclic systems, paving the way for future applications in this compound class.
Traditional batch synthesis methods can be difficult to scale up and may present safety challenges. Flow chemistry, or continuous processing, offers a promising alternative by performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach can lead to improved reaction control, enhanced safety, reduced energy consumption, and simplified processes. google.com
For the production of related heterocyclic compounds like 3-isothiazolinone derivatives, continuous processing has been successfully implemented for all major reaction steps, including sulfonation, purification, amidation, and chlorination. google.com The application of these continuous flow principles to the synthesis of 5,6-Dibromo-benzo[d]isoxazol-3-ol and its derivatives is an emerging area of interest. It holds the potential to overcome the limitations of batch production, thereby increasing production safety and facilitating the scalable synthesis required for extensive biological evaluation. google.com
Design of Multi-Target Ligands Based on the Benzo[d]isoxazol-3-ol Scaffold
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Designing single chemical entities that can modulate several targets simultaneously—so-called multi-target ligands—is a sophisticated and highly effective therapeutic strategy. The benzo[d]isoxazol scaffold has proven to be a versatile platform for this approach.
Structure-activity relationship studies have led to the development of 3-amino-benzo[d]isoxazole derivatives that potently inhibit both the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of receptor tyrosine kinases. nih.gov
One notable example, compound 50 (1-(4-(3-amino-7-methoxybenzo[d]isoxazol-4-yl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea), demonstrated significant in vivo efficacy in models of tumor growth when administered orally. nih.gov
This success highlights the potential of the scaffold to be decorated with pharmacophore elements that address multiple proteins. nih.gov The design of such molecules is increasingly driven by computational models that can predict polypharmacology, allowing for the intentional creation of safer and more effective drug candidates. nih.govmdpi.com
Development of Benzo[d]isoxazol-3-ol Conjugates and Prodrug Strategies
To enhance the therapeutic properties of the benzo[d]isoxazol-3-ol core, researchers are exploring the development of conjugates and prodrugs. This involves chemically linking the core scaffold to other molecules or functional groups to improve properties like solubility, stability, targeting, or to create hybrid molecules with combined activities.
A prominent example of this is the use of a molecular hybridization approach, where the benzo[d]isoxazole scaffold was combined with triazole moieties. nih.gov Using copper(I)-catalyzed "click chemistry," a series of novel 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives were synthesized. nih.gov These hybrid compounds were designed as α-glucosidase inhibitors and demonstrated potent activity, showcasing a successful strategy for creating new therapeutic agents based on the benzo[d]isoxazole core. nih.gov
Advanced Computational Methodologies in Drug Discovery
The integration of advanced computational methods, particularly artificial intelligence (AI), is revolutionizing drug discovery by making the process faster and more cost-effective. mdpi.com
Artificial intelligence (AI) and machine learning (ML) are powerful tools for predicting the structure-activity relationship (SAR) of new compounds, thereby guiding medicinal chemistry efforts. nih.gov Generative deep learning models, such as chemical language models (CLMs), can be trained on molecular data to design entirely new molecules with specific, tailored features. nih.gov
Generate Multi-Target Ligands : CLMs can be fine-tuned on small sets of known ligands to generate novel molecules predicted to be active on multiple protein targets of interest. nih.gov Subsequent synthesis and testing have confirmed that this de novo design approach can produce potent dual-target ligands. nih.gov
Predict Drug-Target Associations : AI algorithms can analyze vast biological and chemical datasets to predict how a drug compound might interact with various protein targets, helping to identify new uses for existing drugs (repurposing) and to anticipate potential off-target effects. mdpi.com
Accelerate Optimization : By predicting the properties of virtual compounds, AI can help researchers prioritize which molecules to synthesize and test, significantly accelerating the optimization cycle and reducing the reliance on high-throughput screening. arxiv.org
Enhanced Sampling Techniques for Conformational Analysis
The three-dimensional conformation of a small molecule is intrinsically linked to its biological activity. For a semi-rigid molecule like 5,6-Dibromo-benzo[d]isoxazol-3-ol, understanding its conformational landscape is crucial for rational drug design. While standard molecular dynamics (MD) simulations can provide insights into molecular motion, they are often insufficient to explore all relevant conformational states within a feasible timescale, a challenge known as the sampling problem. Enhanced sampling techniques have emerged as powerful computational tools to overcome this limitation by accelerating the exploration of a system's energy landscape. nih.gov
For 5,6-Dibromo-benzo[d]isoxazol-3-ol, methods such as Metadynamics and Replica-Exchange Molecular Dynamics (REMD) could be particularly insightful.
Metadynamics works by adding a history-dependent bias potential to the system's Hamiltonian, discouraging the simulation from revisiting previously explored conformations and pushing it to cross high energy barriers. This would be instrumental in identifying the different tautomeric states of the hydroxyl group and the rotational barriers of the isoxazole (B147169) ring relative to the benzene (B151609) ring, which may be influenced by the bulky bromine substituents.
Replica-Exchange Molecular Dynamics (REMD) involves running multiple simulations of the system in parallel at different temperatures. At regular intervals, the conformations between replicas are swapped based on a probability criterion. This allows the higher-temperature replicas, which can more easily cross energy barriers, to pass their explored conformations to the lower-temperature replicas, ensuring a more thorough sampling of the conformational space at the temperature of interest.
The application of these techniques could generate a detailed free energy surface of 5,6-Dibromo-benzo[d]isoxazol-3-ol, highlighting the most stable conformations and the energetic penalties for adopting alternative shapes. This information is invaluable for understanding how the molecule might adapt its conformation upon binding to a biological target.
| Enhanced Sampling Technique | Principle of Operation | Potential Application for 5,6-Dibromo-benzo[d]isoxazol-3-ol |
| Metadynamics | Adds a history-dependent bias potential to discourage revisiting conformations. | Mapping the free energy landscape of tautomeric and rotameric states. |
| Replica-Exchange MD | Runs parallel simulations at different temperatures with periodic swaps. | Efficiently exploring the full range of accessible conformations. |
| Simulated Annealing | Cyclically heats and cools the system to overcome energy barriers. nih.gov | Characterizing the flexibility of the molecule. nih.gov |
Integration of Chemical Biology Tools for Target Validation
Identifying the specific cellular targets of a bioactive compound is a critical step in drug discovery and development. nih.gov For a molecule like 5,6-Dibromo-benzo[d]isoxazol-3-ol, a variety of chemical biology tools can be employed to elucidate its mechanism of action and validate its biological targets. nih.govedu.krd
One powerful approach is the design of chemical probes . This would involve synthetically modifying 5,6-Dibromo-benzo[d]isoxazol-3-ol by attaching a reporter tag, such as a biotin (B1667282) molecule or a clickable alkyne group, via a suitable linker. This tagged version of the compound can then be introduced into cells or cell lysates. The probe will bind to its target protein(s), and the reporter tag can be used to isolate and identify these proteins, often using affinity purification followed by mass spectrometry-based proteomics. researchgate.net
Another strategy is target-agnostic phenotypic screening coupled with multi-omics approaches. Here, the effect of 5,6-Dibromo-benzo[d]isoxazol-3-ol on cellular phenotypes (e.g., cell viability, proliferation, or the expression of a specific biomarker) is first established. Subsequently, techniques like thermal proteome profiling (TPP) can be used to identify proteins that are stabilized or destabilized by the binding of the compound.
Furthermore, genetic approaches such as CRISPR-Cas9 screening or RNA interference (RNAi) can be used to systematically knock out or knock down genes in a cell line. nih.gov By identifying which gene perturbations phenocopy or alter the sensitivity to treatment with 5,6-Dibromo-benzo[d]isoxazol-3-ol, it is possible to infer the compound's target or pathway of action.
| Chemical Biology Tool | Methodology | Objective for 5,6-Dibromo-benzo[d]isoxazol-3-ol |
| Chemical Probes | Synthesis of tagged analogs for affinity purification. nih.gov | Direct identification of binding proteins. |
| Thermal Proteome Profiling | Measures changes in protein thermal stability upon ligand binding. | Unbiased identification of cellular targets. |
| CRISPR/RNAi Screening | Genetic perturbation to identify genes that modulate compound activity. nih.gov | Elucidation of the genetic basis of the compound's mechanism of action. |
Investigating the Role of Halogen Bonding in Molecular Recognition for Brominated Analogs
Halogen bonding is a non-covalent interaction where a covalently bound halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as a carbonyl oxygen or a nitrogen atom in a biological macromolecule. researchgate.net The bromine atoms in 5,6-Dibromo-benzo[d]isoxazol-3-ol are well-positioned to engage in such interactions, which can significantly contribute to binding affinity and selectivity.
While direct structural data for 5,6-Dibromo-benzo[d]isoxazol-3-ol complexed with a protein target is not yet available, valuable insights can be drawn from studies on analogous dibrominated heterocyclic compounds. For instance, a detailed study on the binding of 5,6-dibromobenzotriazole to the protein kinase CK2 revealed a complex interplay between halogen bonding and other interactions. nih.govnih.gov
For 5,6-Dibromo-benzo[d]isoxazol-3-ol, it is hypothesized that the two bromine atoms could form directional halogen bonds with backbone carbonyls or specific amino acid side chains within a target's binding pocket. The strength of these interactions would depend on the electrostatic potential of the bromine atoms and the nature of the halogen bond acceptor in the protein.
Research Findings from an Analogous System (5,6-dibromobenzotriazole and hCK2α)
| Parameter | Observation | Implication for Halogen Bonding |
| Binding Affinity (ITC) | The binding affinity was found to be pH-dependent, with the anionic form of the ligand dominating in the bound state across a wide pH range. nih.govnih.gov | Suggests that strong electrostatic interactions can be the primary driver of binding, even in the presence of potential halogen bond donors. |
| X-ray Crystallography | The ligand was observed in a pose where electrostatic interactions with a lysine (B10760008) residue were favored over halogen bonding to the hinge region. nih.gov | Demonstrates that the geometry of the binding pocket dictates which interactions are formed. |
| Hydrogen/Deuterium Exchange | A minor population of the ligand was detected shifting towards a pose that could involve halogen bonding, particularly in more acidic conditions. nih.gov | Indicates that halogen bonding can still contribute to the binding equilibrium, even if it is not the dominant interaction in the primary binding mode. |
Investigating the halogen bonding potential of 5,6-Dibromo-benzo[d]isoxazol-3-ol through computational modeling (e.g., quantum mechanics/molecular mechanics) and experimental structural biology (X-ray crystallography or cryo-EM) will be a key future direction. This will enable a detailed understanding of how this specific bromination pattern contributes to molecular recognition and will guide the design of next-generation inhibitors with improved potency and selectivity.
Q & A
Q. How can researchers mitigate batch-to-batch variability in compound synthesis?
- Best Practices :
- Strict Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
- Quality Control Protocols : Implement LC-MS purity checks for every batch and discard batches with <95% purity .
- Standardized Workflows : Document SOPs for reagent sourcing (e.g., anhydrous solvent suppliers) and equipment calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
